1,3,3,5-Tetrabromopentane
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Overview
Description
1,3,3,5-Tetrabromopentane is an organic compound with the molecular formula C5H8Br4 It is a halogenated hydrocarbon, specifically a tetrabromo derivative of pentane
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3,5-Tetrabromopentane can be synthesized through the bromination of pentane derivatives. The process typically involves the addition of bromine (Br2) to pentane in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired positions on the pentane molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts to achieve high yields. The reaction is carried out in large reactors with precise temperature and pressure controls to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3,3,5-Tetrabromopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-) for substitution reactions.
Bases: Such as potassium hydroxide (KOH) for elimination reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pentanes can be formed.
Elimination Products: Alkenes such as 1,3-pentadiene.
Reduction Products: Less brominated pentanes or pentane itself.
Scientific Research Applications
1,3,3,5-Tetrabromopentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated hydrocarbons.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of brominated hydrocarbons.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 1,3,3,5-tetrabromopentane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and interactions with other molecules. The pathways involved include:
Halogen Bonding: Interaction with electron-rich sites on other molecules.
Metabolic Pathways: In biological systems, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
1,3,3,5-Tetrabromopentane can be compared with other similar compounds such as:
1,2,3,4-Tetrabromopentane: Another tetrabromo derivative with different bromination positions.
2,2,3,3-Tetrabromopentane: A compound with bromine atoms at different positions, leading to different chemical properties.
1,2,2,3-Tetrabromopentane: Similar in structure but with variations in bromine atom placement.
Uniqueness: this compound is unique due to its specific bromination pattern, which influences its reactivity and potential applications. The position of the bromine atoms affects the compound’s chemical behavior, making it distinct from other tetrabromopentane isomers.
Properties
CAS No. |
70660-83-2 |
---|---|
Molecular Formula |
C5H8Br4 |
Molecular Weight |
387.73 g/mol |
IUPAC Name |
1,3,3,5-tetrabromopentane |
InChI |
InChI=1S/C5H8Br4/c6-3-1-5(8,9)2-4-7/h1-4H2 |
InChI Key |
XDFOXDWMEASKFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(CCBr)(Br)Br |
Origin of Product |
United States |
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